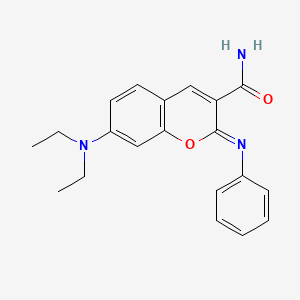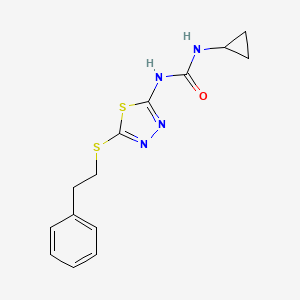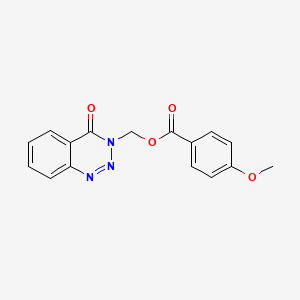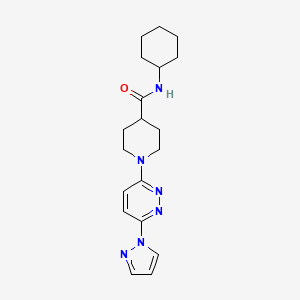![molecular formula C15H10ClNO3 B2360285 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946258-78-2](/img/structure/B2360285.png)
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloro substituent and a methoxyphenyl group attached to a benzoxazine core
準備方法
The synthesis of 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or water, to yield the desired benzoxazine derivative . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In the case of its anti-inflammatory and anticancer properties, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cancer cell proliferation .
類似化合物との比較
8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazine derivatives, such as:
2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
8-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one: Contains different substituents that may alter its properties and applications.
The presence of the chloro and methoxy groups in this compound makes it unique and may enhance its biological activity and chemical versatility compared to other similar compounds.
特性
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-10-5-2-4-9(8-10)14-17-13-11(15(18)20-14)6-3-7-12(13)16/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUIKINCPZHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)





![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2360213.png)
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)




